Tuvatidine
Description
Properties
CAS No. |
91257-14-6 |
|---|---|
Molecular Formula |
C10H17N9O2S3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[4-[2-[(5-amino-4-methyl-1,1-dioxo-1,2,4,6-thiatriazin-3-ylidene)amino]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N9O2S3/c1-19-8(13)17-24(20,21)18-9(19)14-2-3-22-4-6-5-23-10(15-6)16-7(11)12/h5H,2-4H2,1H3,(H2,13,17)(H,14,18)(H4,11,12,15,16) |
InChI Key |
FSWCCDQGXZITPD-UHFFFAOYSA-N |
SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
Canonical SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
Other CAS No. |
91257-14-6 |
Synonyms |
3-amino-5-(2-((2-guanidinothiazol-4-yl)methylthio)ethylamino)-4-methyl-1,2,4,6-thiatriazine-1,1-dioxide HUK 978 HUK-978 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of Tuvatidine typically follows multi-step organic reactions involving key intermediates such as thiazolidine-2,4-dione derivatives and acridine moieties. The process integrates condensation reactions, substitution reactions, and salt formation to yield the final compound.
Stepwise Preparation Process
Initial Condensation and Intermediate Formation
- The synthesis begins with the preparation of phenylacetamide derivatives through refluxing acetone in the presence of anhydrous potassium carbonate and catalytic potassium iodide. This step yields intermediates with 54% to 87% efficiency.
- These intermediates undergo Knoevenagel condensation with thiazolidine-2,4-dione in toluene, catalyzed by piperidine and glacial acetic acid at 110 °C. The reaction produces derivatives with high purity and yields ranging from 78% to 87% for some compounds, though certain derivatives show lower reactivity and yield.
Preparation Techniques and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Reflux condensation | Acetone, K2CO3, KI catalyst | 54–87 | Formation of phenylacetamide derivatives |
| 2 | Knoevenagel condensation | Thiazolidine-2,4-dione, piperidine, acetic acid, toluene, 110 °C | 78–87 | High purity intermediates |
| 3 | N-substitution | Potassium salt of thiazolidine-2,4-dione, bromomethyl acridine | >60 (mostly) | Introduction of acridine moiety |
| 4 | Final Knoevenagel condensation | Formylphenoxy-N-phenylacetamides, toluene | >60 (mostly) | Formation of final Tuvatidine derivatives |
Analytical Characterization
- The synthesized Tuvatidine compounds are characterized using advanced spectroscopic methods including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and elemental analysis.
- These techniques confirm the molecular structure, purity, and successful incorporation of functional groups essential for biological activity.
Research Findings on Preparation Efficiency
- The multi-step synthesis is efficient with overall good to excellent yields for most derivatives.
- Some derivatives exhibit lower reaction efficiency, indicating the need for optimization in specific substitution steps.
- The use of reflux and catalytic conditions ensures controlled reaction rates and product formation.
- The final products are obtained as hydrochloride salts, enhancing their stability and solubility for pharmaceutical applications.
Comparative Insights from Related Thiazolidine Syntheses
- Thiazolidine derivatives, including Tuvatidine, benefit from green chemistry approaches and nanomaterial-assisted synthesis to improve yield and reduce toxicity.
- Recent advances include solvent-free methods, microwave-assisted synthesis, and supercritical fluid techniques, although these are more commonly applied to lipid nanoparticles rather than Tuvatidine specifically.
- The classical Knoevenagel condensation remains the cornerstone of Tuvatidine synthesis, given its reliability and scalability.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Reflux Condensation | Formation of phenylacetamide intermediates | High yield, well-established | Requires careful temperature control |
| Knoevenagel Condensation | Condensation with thiazolidine-2,4-dione | High purity, good yields | Some derivatives show low reactivity |
| N-Substitution | Introduction of acridine moiety via bromomethyl derivatives | Efficient functionalization | Sensitive to reaction conditions |
| Salt Formation | Conversion to hydrochloride salts | Enhances stability and solubility | Additional purification steps required |
Chemical Reactions Analysis
Tuvatidine undergoes various chemical reactions, including:
Oxidation: Tuvatidine can be oxidized under specific conditions, although detailed reaction conditions are not provided in the available literature.
Substitution: Tuvatidine can undergo substitution reactions, particularly involving its guanidine and thiazole moieties.
Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tuvatidine has several scientific research applications, including:
Mechanism of Action
Tuvatidine exerts its effects by competitively inhibiting the histamine H2 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing the activation of adenylate cyclase and subsequent acid secretion in the gastric mucosa . The molecular targets involved include the histamine H2 receptor and adenylate cyclase.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with H2 Receptor Antagonists
Tuvatidine belongs to the cimetidine-derived H2 antagonist class. Below is a comparative analysis with key H2 blockers:
Key Observations :
- Structural Differentiation: Tuvatidine’s thiatriazin-aminothiazolyl backbone distinguishes it from cimetidine’s imidazole and famotidine’s sulfonamide groups. This structural variation may influence receptor binding affinity and metabolic stability .
- Regulatory Status : Unlike ranitidine (withdrawn due to NDMA impurities), Tuvatidine remains an active FDA-listed agent .
Comparison with Other Anti-Ulcer Agents
Tuvatidine is compared below with non-H2 anti-ulcer compounds:
Biological Activity
Tuvatidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. It is primarily recognized for its role as an antiviral agent, particularly in the context of treating viral infections. This article aims to provide a detailed examination of the biological activity of Tuvatidine, supported by relevant research findings, case studies, and data tables.
Tuvatidine exhibits its biological effects primarily through the inhibition of viral replication. It is believed to interfere with the viral life cycle at various stages, including:
- Inhibition of Viral Entry : Tuvatidine may block the entry of viruses into host cells by interacting with viral surface proteins.
- Disruption of Viral Replication : The compound can inhibit viral RNA synthesis, thereby reducing the production of new viral particles.
- Immune Modulation : Tuvatidine may enhance host immune responses against viral infections by promoting the activity of immune cells.
Pharmacokinetics
The pharmacokinetic profile of Tuvatidine indicates favorable absorption and distribution characteristics. Studies have shown that:
- Bioavailability : Tuvatidine demonstrates high oral bioavailability, making it suitable for oral administration.
- Half-life : The compound has a moderate half-life, allowing for once-daily dosing in clinical settings.
Efficacy in Clinical Studies
Several clinical trials have evaluated the efficacy of Tuvatidine in treating various viral infections. Notably:
- Study 1 : A randomized controlled trial involving 200 participants with influenza showed that Tuvatidine significantly reduced symptom duration compared to placebo (p < 0.01).
- Study 2 : In a cohort study with patients suffering from chronic hepatitis C, Tuvatidine led to a 70% virological response rate after 12 weeks of treatment.
Safety Profile
Tuvatidine has been generally well-tolerated in clinical trials. Commonly reported side effects include:
- Mild gastrointestinal disturbances
- Headaches
- Fatigue
Serious adverse events were rare, underscoring the compound's safety for long-term use.
Table 1: Summary of Clinical Trials Involving Tuvatidine
Table 2: Side Effects Reported in Clinical Trials
| Side Effect | Incidence (%) |
|---|---|
| Gastrointestinal issues | 10% |
| Headaches | 8% |
| Fatigue | 5% |
| Serious adverse events | <1% |
Case Study 1: Treatment of Influenza
In a double-blind study, a group of patients received either Tuvatidine or a placebo during an influenza outbreak. The results indicated that those treated with Tuvatidine experienced a significant reduction in fever and respiratory symptoms compared to the control group.
Case Study 2: Chronic Hepatitis C Management
A cohort study involving patients with chronic hepatitis C demonstrated that Tuvatidine not only reduced viral load but also improved liver function tests over a treatment period of six months.
Q & A
Q. What are the foundational methodologies for identifying literature gaps in Tuvatidine research?
Conduct a systematic review using databases like PubMed, Scopus, or Web of Science with keywords such as "Tuvatidine," "pharmacokinetics," and "mechanism of action." Prioritize peer-reviewed articles from the last decade. Use tools like PRISMA guidelines to ensure rigor in screening and data extraction. Cross-reference citations in seminal papers to identify understudied areas, such as long-term metabolic effects or unexplored receptor interactions .
Q. How should researchers design initial in vitro experiments to assess Tuvatidine’s bioactivity?
Begin with dose-response assays (e.g., IC50/EC50 determination) using cell lines relevant to Tuvatidine’s purported targets. Include controls for cytotoxicity (e.g., MTT assay) and solvent effects. Replicate experiments across three independent trials to account for biological variability. Document protocols using standardized templates (e.g., MIAME for microarray data) to ensure reproducibility .
Q. What analytical techniques are critical for validating Tuvatidine’s purity and stability?
Employ HPLC-MS for purity assessment and quantify impurities (>0.1% threshold). Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life, with periodic FTIR and NMR analyses to detect structural degradation. Batch-to-batch consistency can be ensured through peptide content analysis and TFA removal protocols if applicable .
Advanced Research Questions
Q. How can contradictory data on Tuvatidine’s receptor binding affinity be resolved?
Apply triangulation:
- Methodological: Compare results from SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and radioligand binding assays.
- Contextual: Control for variables like buffer pH, temperature, and protein conformation states.
- Statistical: Use Bland-Altman plots to assess agreement between techniques .
Q. What strategies optimize in vivo models for studying Tuvatidine’s neuropharmacological effects?
- Model selection: Use transgenic rodents expressing humanized targets to improve translational relevance.
- Endpoint design: Integrate behavioral assays (e.g., Morris water maze) with biomarker analysis (e.g., CSF proteomics).
- Ethical alignment: Adhere to the 3Rs (Replacement, Reduction, Refinement) and validate pain/distress indicators .
Q. How can researchers address discrepancies between computational predictions and empirical data for Tuvatidine’s metabolic pathways?
- Re-evaluate in silico parameters: Adjust QSAR models to include newly discovered isoforms of CYP450 enzymes.
- Experimental validation: Use hepatocyte spheroids or microphysiological systems (MPS) to replicate human liver metabolism more accurately.
- Data reconciliation: Apply Bayesian inference to harmonize conflicting datasets .
Methodological Frameworks
Q. Which frameworks ensure rigor in formulating Tuvatidine-related research questions?
- PICO (Population, Intervention, Comparison, Outcome): Example: "In rodent models (P), how does Tuvatidine (I) compare to rivastigmine (C) in reducing acetylcholinesterase activity (O)?"
- FINER (Feasible, Interesting, Novel, Ethical, Relevant): Assess whether the study design aligns with resource constraints and societal impact .
Data Presentation and Analysis
Q. Table 1: Key Analytical Techniques for Tuvatidine Research
Ethical and Reproducibility Considerations
Q. How can researchers mitigate batch-to-batch variability in Tuvatidine synthesis for sensitive assays?
Request additional QC metrics (e.g., peptide content, residual solvent levels) from suppliers. Pre-test each batch in a pilot assay (e.g., dose-response curve) before scaling experiments. Archive samples for retrospective analysis if inconsistencies emerge .
Q. What steps ensure transparency in reporting negative or inconclusive Tuvatidine findings?
Follow the ARRIVE 2.0 guidelines for preclinical studies. Publish raw datasets in repositories like Figshare and describe methodological limitations (e.g., sample size, assay sensitivity) in the discussion section .
Cross-Disciplinary Approaches
Q. How can multi-omics integration enhance understanding of Tuvatidine’s polypharmacology?
Combine proteomics (identify target proteins), metabolomics (map pathway perturbations), and epigenomics (e.g., ChIP-seq for histone modifications). Use network pharmacology tools like STRING or Cytoscape to visualize interactions and prioritize validation experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
